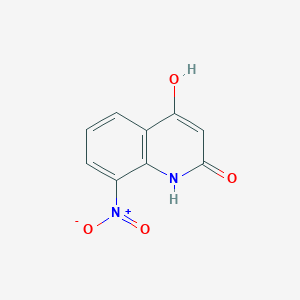

4-Hydroxy-8-nitroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15968338

Molecular Formula: C9H6N2O4

Molecular Weight: 206.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6N2O4 |

|---|---|

| Molecular Weight | 206.15 g/mol |

| IUPAC Name | 4-hydroxy-8-nitro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C9H6N2O4/c12-7-4-8(13)10-9-5(7)2-1-3-6(9)11(14)15/h1-4H,(H2,10,12,13) |

| Standard InChI Key | OQRFLUGAEZVPKH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=C2O |

Introduction

Chemical Identity and Structural Features

4-Hydroxy-8-nitroquinolin-2(1H)-one (IUPAC name: 4-hydroxy-8-nitro-1H-quinolin-2-one) is a bicyclic aromatic compound with the molecular formula C₉H₆N₂O₄ and a molecular weight of 206.15 g/mol. Its structure comprises a quinolin-2-one core substituted with a nitro group at position 8 and a hydroxyl group at position 4 (Figure 1). X-ray diffraction studies of analogous 8-nitroquinolin-2(1H)-ones reveal a planar conformation stabilized by an intramolecular hydrogen bond between the lactam carbonyl oxygen and the nitro group . This interaction significantly influences the compound’s redox behavior, shifting its reduction potential by approximately +0.3 V compared to non-hydrogen-bonded analogs .

Table 1: Key Physicochemical Properties of 4-Hydroxy-8-nitroquinolin-2(1H)-one

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆N₂O₄ |

| Molecular Weight | 206.15 g/mol |

| Density | 1.6±0.1 g/cm³ (estimated) |

| Boiling Point | 322.1±42.0 °C (estimated) |

| LogP | 1.2 (calculated) |

| Redox Potential (E₁/₂) | -0.45 to -0.6 V vs. Ag/AgCl |

Synthesis and Manufacturing

The synthesis of 4-Hydroxy-8-nitroquinolin-2(1H)-one typically involves multi-step reactions starting from quinoline precursors. A common route employs nitration of 2-chloro-4-methylquinoline followed by lactamization under acidic conditions .

Nitration and Cyclocondensation

-

Nitration: Treatment of 2-chloro-4-methylquinoline with concentrated nitric acid introduces the nitro group at position 8, yielding 2-chloro-8-nitro-4-methylquinoline.

-

Lactam Formation: Hydrolysis of the chloro substituent using perchloric acid generates the quinolin-2-one core, with simultaneous deprotection of the hydroxyl group at position 4 .

Critical Reaction Parameters:

-

Temperature control (<50°C) during nitration prevents over-oxidation.

-

Acid concentration (70–80% HClO₄) optimizes lactamization efficiency .

Physicochemical and Electrochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (≈0.5 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO. Stability studies indicate decomposition above 150°C, with the nitro group undergoing gradual reduction under prolonged UV exposure.

Redox Behavior

Cyclic voltammetry reveals a reversible one-electron reduction wave at -0.55 V vs. Ag/AgCl, attributed to the nitro-to-hydroxylamine conversion . This redox activity is critical for its antiparasitic mechanism, as parasitic nitroreductases (NTRs) selectively reduce the nitro group, generating cytotoxic radicals .

Biological Activities and Mechanisms

Antikinetoplastid Activity

4-Hydroxy-8-nitroquinolin-2(1H)-one demonstrates potent activity against Leishmania infantum (IC₅₀ = 7.1 µM) and Trypanosoma brucei brucei (IC₅₀ = 1.9 µM) . Its efficacy stems from:

-

NTR-Mediated Bioactivation: Parasite-specific type I nitroreductases reduce the nitro group, producing DNA-damaging nitroxide radicals .

-

Intramolecular Hydrogen Bonding: Stabilizes the transition state during enzymatic reduction, enhancing substrate specificity .

Table 2: Comparative Antiparasitic Activity of Quinoline Derivatives

| Compound | L. infantum IC₅₀ (µM) | T. brucei IC₅₀ (µM) |

|---|---|---|

| 4-Hydroxy-8-nitroquinolin-2(1H)-one | 7.1 | 1.9 |

| 8-Nitroquinoline | >100 | >100 |

| Miltefosine (Reference) | 0.7 | N/A |

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

-

Nitro Group Position: Substitution at position 8 maximizes redox potential and NTR recognition .

-

Hydroxyl Group at C4: Facilitates intramolecular hydrogen bonding, raising E₁/₂ by +0.3 V versus O-methylated analogs .

-

Bromine Substitution: Introducing bromine at position 3 (e.g., 3-bromo derivatives) enhances lipophilicity (LogP ↑0.5) and T. brucei activity by 3-fold .

Figure 2: Impact of Substituents on Redox Potential

-

Without H-bond: E₁/₂ = -0.93 V (inactive).

-

With H-bond: E₁/₂ = -0.55 V (IC₅₀ < 10 µM).

Pharmacological and Toxicological Profile

In Vitro Pharmacokinetics

-

Metabolic Stability: t₁/₂ = 120 min in human liver microsomes, indicating moderate hepatic clearance .

Genotoxicity Assessment

Ames tests show no mutagenicity at concentrations ≤50 µM, suggesting a favorable safety profile for further development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume